
m-PEG25-Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG25-Hydrazide: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C₅₂H₁₀₆N₂O₂₆ and a molecular weight of 1175.40.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG25-Hydrazide involves the reaction of polyethylene glycol with hydrazine. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a reactive intermediate, such as a tosylate or mesylate.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using suitable reagents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: m-PEG25-Hydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: The compound can also undergo reduction reactions, where the hydrazide group is reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: m-PEG25-Hydrazide is used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: The compound is used in biological research to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: In medical research, this compound is used to develop novel therapeutic agents that target and degrade disease-causing proteins.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the biotechnology industry for the production of protein-based therapeutics.
作用機序
m-PEG25-Hydrazide functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins that are involved in disease processes, and the pathways involved include the ubiquitin-proteasome system.
類似化合物との比較
m-PEG-NHS Ester: Another PEG-based linker used in the synthesis of PROTACs.
m-PEG-Azide: A PEG-based linker with an azide functional group used in click chemistry.
m-PEG-Maleimide: A PEG-based linker with a maleimide functional group used in bioconjugation.
Uniqueness: m-PEG25-Hydrazide is unique due to its hydrazide functional group, which allows for specific reactions and applications in the synthesis of PROTACs. Its ability to form stable linkages with both E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research.
特性
分子式 |
C52H106N2O26 |
|---|---|
分子量 |
1175.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C52H106N2O26/c1-56-4-5-58-8-9-60-12-13-62-16-17-64-20-21-66-24-25-68-28-29-70-32-33-72-36-37-74-40-41-76-44-45-78-48-49-80-51-50-79-47-46-77-43-42-75-39-38-73-35-34-71-31-30-69-27-26-67-23-22-65-19-18-63-15-14-61-11-10-59-7-6-57-3-2-52(55)54-53/h2-51,53H2,1H3,(H,54,55) |
InChIキー |
LWSMOYWOJHZYSE-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
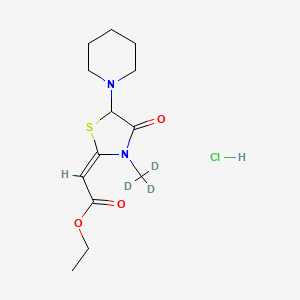
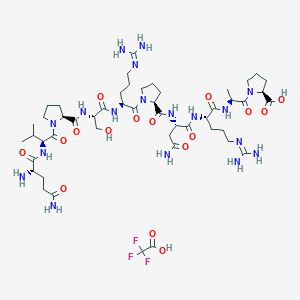
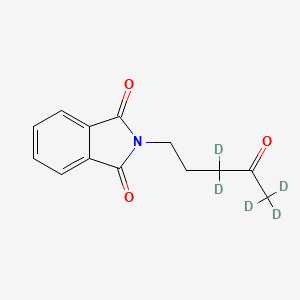
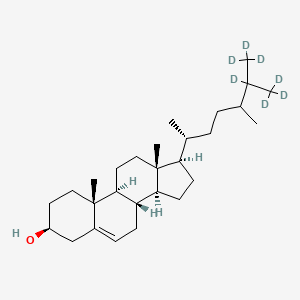
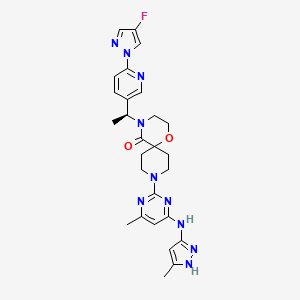
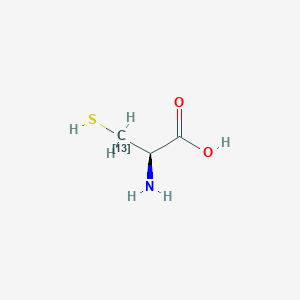
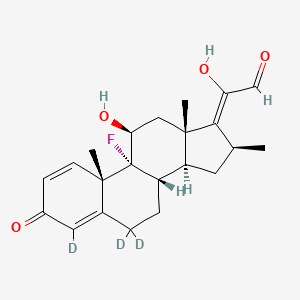

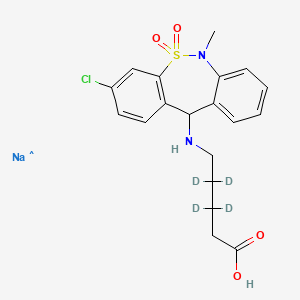

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

